Ethyl 3-amino-5-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-5-fluoropicolinate is an organic compound with the molecular formula C(_8)H(_9)FN(_2)O(_2) It is a derivative of picolinic acid, featuring an ethyl ester group, an amino group at the 3-position, and a fluorine atom at the 5-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 3-amino-5-fluoropyridine.
Esterification: The amino group is protected, and the pyridine ring is subjected to esterification using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Deprotection: The protecting group on the amino group is then removed under acidic or basic conditions to yield ethyl 3-amino-5-fluoropicolinate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes, automated reaction monitoring, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The fluorine atom can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
Ethyl 3-amino-5-fluoropicolinate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the materials science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile starting material for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism by which ethyl 3-amino-5-fluoropicolinate exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, altering their activity. The fluorine atom can enhance binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-chloropicolinate: Similar structure but with a chlorine atom instead of fluorine.
Ethyl 3-amino-5-bromopicolinate: Contains a bromine atom instead of fluorine.
Ethyl 3-amino-5-methylpicolinate: Features a methyl group instead of a halogen.
Uniqueness
Ethyl 3-amino-5-fluoropicolinate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H9FN2O2 |
---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
ethyl 3-amino-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)7-6(10)3-5(9)4-11-7/h3-4H,2,10H2,1H3 |
InChI Key |
AYZJUPBWSGFQPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.